2-(4-chlorophenyl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide
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Overview
Description
2-(4-chlorophenyl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide is a complex organic compound that features a chlorophenyl group, a pyrazolyl group, and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Cyclopropylation: The pyrazole intermediate is then subjected to cyclopropylation using cyclopropyl bromide in the presence of a base such as potassium carbonate.
Formation of the piperidine ring: The cyclopropylated pyrazole is then reacted with a suitable piperidine derivative under appropriate conditions.
Acetylation: Finally, the piperidine derivative is acetylated using acetic anhydride or acetyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-chlorophenyl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide
- 2-(4-chlorophenyl)-N-[1-(5-phenyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide
- 2-(4-chlorophenyl)-N-[1-(5-ethyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide
Uniqueness
2-(4-chlorophenyl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O/c20-15-5-1-13(2-6-15)11-19(25)21-16-7-9-24(10-8-16)18-12-17(22-23-18)14-3-4-14/h1-2,5-6,12,14,16H,3-4,7-11H2,(H,21,25)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUGZRFZFFQVIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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